3-Methoxybenzylzinc chloride

Description

Systematic IUPAC Name and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this organozinc compound follows established conventions for organometallic species containing zinc centers. According to PubChem database records, the official IUPAC name is designated as "zinc;1-methanidyl-3-methoxybenzene;chloride". This nomenclature reflects the formal anionic character of the benzylic carbon center and its coordination to the zinc cation in the presence of a chloride counterion.

Alternative chemical designations for this compound include several synonymous names that are commonly encountered in the chemical literature and commercial suppliers. The compound is frequently referred to as "3-methoxy-benzylzinc chloride" and "(3-methoxybenzyl)zinc (II) chloride". Commercial suppliers often designate this reagent as "this compound solution" when supplied as solutions in tetrahydrofuran. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, reflecting different commercial preparations and solution forms, including CAS number 312693-16-6 for the tetrahydrofuran solution form.

The nomenclature variations observed across different databases and suppliers illustrate the complexity inherent in organozinc compound identification. Database entries show some inconsistencies in molecular formula representations, with PubChem listing the molecular formula as C8H9ClOZn, while commercial suppliers report CH3OC6H4CH2ZnCl. These variations likely reflect different approaches to representing the coordination environment and solvation state of the organozinc center.

Molecular Formula and Structural Representation

The molecular formula of this compound exhibits some variation in the literature depending on the specific coordination environment and solvation state being described. The anhydrous form is most commonly represented by the molecular formula C8H9ClOZn, corresponding to a molecular weight of 222.0 grams per mole. This formulation accounts for the complete organozinc species including the methoxy-substituted benzyl group, the zinc center, and the coordinated chloride ligand.

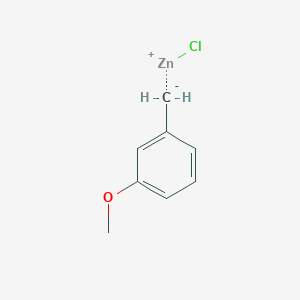

Structural representation of this compound reveals a organometallic compound wherein the zinc center forms a covalent sigma bond with the benzylic carbon atom of the 3-methoxybenzyl group. The methoxy substituent occupies the meta position relative to the benzylic carbon attachment point on the aromatic ring. The SMILES notation for this compound is represented as "COc1cccc(C[Zn]Cl)c1", which provides a linear encoding of the molecular connectivity.

The three-dimensional structural characteristics of benzylzinc compounds have been extensively studied through X-ray crystallographic analysis of related organozinc species. Research on similar benzylzinc halides indicates that the zinc-carbon bond length typically ranges from 1.977 to 2.000 Angstroms, representing a strong sigma bond between the zinc center and the quaternary carbon atom. The structural framework of this compound positions the methoxy group as an electron-donating substituent that influences the electronic properties of the aromatic system and potentially affects the reactivity of the organozinc center.

Table 1: Molecular Identifiers for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9ClOZn | |

| Molecular Weight | 222.0 g/mol | |

| CAS Registry Number | 312693-16-6 | |

| InChI Key | JHGABGHCJFDTCT-UHFFFAOYSA-M | |

| SMILES Notation | COc1cccc(C[Zn]Cl)c1 |

Coordination Geometry and Zinc Center Characteristics

The coordination geometry around the zinc center in this compound is fundamentally influenced by the electronic configuration of zinc(II) and the nature of the coordinating ligands. Zinc(II) adopts the electronic configuration [Ar]3d¹⁰4s², wherein the completely filled 3d orbital eliminates ligand field stabilization effects, making the coordination geometry primarily determined by electrostatic and steric interactions. In organozinc compounds, zinc centers commonly exhibit two- or three-coordinate geometries, reflecting the strongly donating properties of the carbon ligands.

In tetrahydrofuran solution, which represents the most common medium for utilizing this compound, the zinc center adopts a distorted tetrahedral coordination geometry. Research on the speciation of organozinc compounds in tetrahydrofuran has demonstrated that zinc species preferentially coordinate with two tetrahydrofuran molecules to form stable solvated complexes. For this compound in tetrahydrofuran, the zinc center is coordinated by the benzylic carbon atom, the chloride ligand, and two tetrahydrofuran molecules, resulting in a four-coordinate tetrahedral arrangement.

The coordination characteristics of zinc centers in organozinc halides have been extensively studied through infrared spectroscopy and density functional theory calculations. Studies on related organozinc species in tetrahydrofuran solution reveal that the zinc-oxygen dative bonds exhibit characteristic infrared stretching frequencies, with shifts in the carbon-oxygen stretching mode of coordinated tetrahydrofuran molecules indicating the strength of the zinc-tetrahydrofuran interaction. For organozinc chlorides, the differences in carbon-oxygen stretching frequencies typically range from 34 to 42 wavenumbers compared to free tetrahydrofuran, suggesting moderately strong dative bonding.

Table 2: Coordination Environment Characteristics

| Coordination Feature | Description | Typical Bond Length/Angle |

|---|---|---|

| Zinc-Carbon Bond | Covalent sigma bond to benzylic carbon | 1.97-2.00 Å |

| Zinc-Chloride Bond | Ionic/covalent bond to chloride ligand | 2.17-2.26 Å |

| Zinc-Oxygen Bond (THF) | Dative bond to tetrahydrofuran | 2.05-2.21 Å |

| Coordination Geometry | Distorted tetrahedral | C-Zn-Cl ~147-161° |

The electronic properties of the zinc center in this compound are significantly influenced by the electron-donating methoxy substituent on the aromatic ring. The methoxy group enhances the electron density of the aromatic system through resonance donation, which in turn affects the electron density at the benzylic carbon atom bonded to zinc. This electronic modification influences the nucleophilicity of the organozinc reagent and its reactivity in cross-coupling reactions and other organometallic transformations.

Crystallographic studies of related benzylzinc compounds reveal that the aromatic ring typically adopts a planar configuration, with the benzylic carbon atom positioned slightly out of the aromatic plane due to its sp³ hybridization upon zinc coordination. The methoxy substituent maintains coplanarity with the aromatic ring system, maximizing orbital overlap for optimal resonance donation. This structural arrangement positions the methoxy oxygen atom approximately 5-6 Angstroms from the zinc center, too distant for direct coordination but capable of influencing the electronic environment through the aromatic π-system.

Propriétés

IUPAC Name |

chlorozinc(1+);1-methanidyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTOLABRGUSXMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392990 | |

| Record name | 3-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-16-6 | |

| Record name | 3-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Zinc Insertion into 3-Methoxybenzyl Halides

The classical method for preparing benzylzinc reagents involves direct insertion of activated zinc metal into the benzyl halide bond. For this compound, the reaction typically proceeds as follows:

Reagents: 3-Methoxybenzyl chloride (or bromide), activated zinc dust or zinc powder.

Solvent: Anhydrous tetrahydrofuran (THF) or other ether solvents.

Conditions: Stirring at ambient or slightly elevated temperatures under inert atmosphere (argon or nitrogen) to prevent oxidation.

This method generates the organozinc species in situ, which can be directly used in subsequent cross-coupling or nucleophilic addition reactions.

Transmetalation from Organomagnesium Reagents

An alternative approach involves preparing 3-methoxybenzylmagnesium halide (Grignard reagent) first, then transmetalating with zinc chloride or zinc salts to form the corresponding benzylzinc chloride. This method offers better control over the organozinc reagent's reactivity and purity but requires an additional step.

Advanced Synthetic Procedures and Research Findings

A recent study demonstrated the in situ generation of (3-methoxybenzyl)zinc(II) bromide from 1-(bromomethyl)-3-methoxybenzene, which was then used in nickel-catalyzed cross-coupling reactions to form C(sp2)–C(sp3) bonds with yields ranging from 31% to 97% depending on conditions. This highlights the practical utility of the reagent prepared by direct zinc insertion.

Moreover, the preparation of benzylic zinc chlorides, including this compound, has been enhanced by using Lewis acid-promoted additions and microwave-assisted methods. For example, microwave irradiation at 120 °C for 5 hours in THF with TMP2Zn·2MgCl2·2LiCl complexes has been shown to efficiently generate organozinc reagents from amides, which can be extrapolated to benzyl systems with appropriate modifications.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The methylation of 3-hydroxybenzaldehyde with dimethyl sulfate under controlled pH and temperature conditions followed by reduction with potassium borohydride provides a high-purity intermediate for halogenation to 3-methoxybenzyl chloride. This route is preferred industrially due to lower raw material costs and safer handling compared to catalytic hydrogenation.

The direct insertion of zinc into 3-methoxybenzyl halides is sensitive to the zinc's activation state and solvent purity. The use of dry THF and freshly activated zinc dust under inert atmosphere ensures high conversion to the organozinc reagent.

Nickel-catalyzed cross-coupling reactions employing in situ generated 3-methoxybenzylzinc bromide demonstrate the reagent's synthetic utility, with yields up to 97%, indicating the quality and reactivity of the organozinc intermediate.

Microwave-assisted preparation of organozinc reagents offers a promising alternative for rapid synthesis, although it has been mainly demonstrated on diaryl systems. Adaptation to benzyl systems like this compound may improve efficiency in future protocols.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxybenzylzinc chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can participate in reduction reactions to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in the presence of a catalyst such as palladium.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed:

Nucleophilic Substitution: Formation of new carbon-carbon bonds, resulting in compounds such as substituted benzenes.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

3-Methoxybenzylzinc chloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 3-methoxybenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows for the efficient transfer of the methoxybenzyl group to electrophilic substrates, resulting in the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below summarizes key analogues of 3-methoxybenzylzinc chloride, including their structural features and applications:

*Note: CAS 312693-16-6 is ambiguously assigned to both 3- and 4-methoxybenzylzinc chloride in commercial databases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methoxybenzylzinc chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves transmetallation of 3-Methoxybenzylmagnesium bromide with ZnCl₂ or direct oxidative insertion of zinc metal into 3-Methoxybenzyl chloride precursors under anhydrous conditions. Solvent choice (e.g., THF or ethers) and temperature control (0–25°C) are critical to minimize side reactions like Wurtz coupling .

- Data Note : Purity of the benzyl chloride precursor (>98% by GC) and strict exclusion of moisture are essential for reproducibility .

Q. How can researchers characterize the structure and purity of this compound?

- Analytical Tools :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm methoxy (-OCH₃) and benzyl group signals.

- Elemental Analysis : Verify Zn content via ICP-MS or gravimetric methods.

- X-ray Crystallography : For solid-state structure determination (if isolable crystals form) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use inert atmosphere (N₂/Ar) due to pyrophoric risks. Employ gloveboxes or Schlenk lines for transfers. Skin/eye contact requires immediate washing with water, and spills should be neutralized with dry sand or specialized absorbents .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy group enhances stability of the benzylzinc intermediate but may reduce electrophilicity in Negishi couplings. Steric hindrance at the ortho position can slow transmetallation rates. Computational studies (DFT) are recommended to map transition states .

- Contradiction Alert : Some studies report higher yields with electron-withdrawing substituents, suggesting competing electronic effects in specific reaction systems .

Q. What strategies optimize catalytic efficiency when using this compound in asymmetric synthesis?

- Experimental Design :

- Ligand Screening : Chiral phosphines (e.g., BINAP derivatives) or N-heterocyclic carbenes (NHCs) improve enantioselectivity.

- Additives : Lewis acids (e.g., Mg(OTf)₂) or iodide salts (e.g., LiI) accelerate transmetallation in Pd-catalyzed reactions .

Q. How do solvent polarity and coordination strength affect the stability of this compound?

- Stability Studies : Polar aprotic solvents (e.g., DMF) destabilize the reagent via ligand displacement, while ethereal solvents (THF) stabilize it through Zn-O coordination. Decomposition pathways (e.g., β-hydride elimination) are temperature-dependent and monitored via GC-MS .

Contradictions and Open Research Challenges

Q. Why do conflicting reports exist regarding the nucleophilicity of this compound in C–C bond formation?

- Analysis : Discrepancies arise from differences in zinc preparation methods (Rieke zinc vs. commercial Zn powder) and trace impurities (e.g., Li salts) that alter reactivity. Systematic studies comparing organozinc speciation (monomeric vs. aggregated) are needed .

Q. Can this compound be adapted for photo- or electrocatalytic applications?

- Research Frontier : Preliminary work on benzylzinc reagents in photoredox catalysis shows promise, but the methoxy group’s redox activity requires investigation. Electrochemical methods (e.g., cyclic voltammetry) could map oxidation potentials and guide catalyst selection .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.